4-methoxy-2-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-Methoxy-2-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzene ring substituted with a methoxy group and a methyl group, along with a sulfonamide group linked to a piperidine ring that contains a tetrahydrofuran moiety
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been explored for potential therapeutic uses, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to evaluate its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes at the molecular level, leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exerted.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrofuran derivative. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzenesulfonamide group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new functional groups, leading to derivatives with altered properties.
Comparison with Similar Compounds
4-Methoxy-2-methyl-N-(piperidin-4-ylmethyl)benzenesulfonamide: Lacks the tetrahydrofuran moiety.
2-Methoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide: Different position of the methoxy group on the benzene ring.
Uniqueness: The presence of the tetrahydrofuran ring in this compound distinguishes it from similar compounds, contributing to its unique chemical and biological properties
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14-11-17(23-2)3-4-18(14)25(21,22)19-12-15-5-8-20(9-6-15)16-7-10-24-13-16/h3-4,11,15-16,19H,5-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTNJKNOPVTETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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